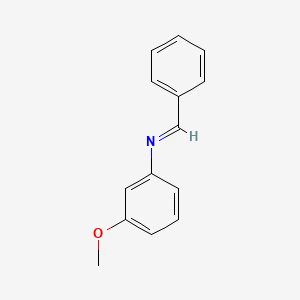

Benzylidene-(3-methoxyphenyl)-amine

Description

Properties

CAS No. |

5877-59-8 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3 |

InChI Key |

ZIZBBPVOSQIWBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Reflux

The classical approach involves refluxing equimolar quantities of 3-methoxyaniline and benzaldehyde in a protic solvent (e.g., ethanol or methanol) with a catalytic amount of acetic acid or p-toluenesulfonic acid. The reaction typically requires 2–6 hours under reflux, with water removal facilitated by a Dean-Stark trap to shift equilibrium toward imine formation. Yields range from 68% to 89%, depending on the solvent and catalyst. For example:

A key limitation is the requirement for prolonged heating, which may lead to side reactions such as oxidation or polymerization of the aldehyde.

Solvent-Free and Green Synthesis

Mechanochemical Grinding with Solid Catalysts

Calcined eggshell (CES) and ionic liquids have emerged as sustainable catalysts under solvent-free conditions. CES, rich in calcium oxide, promotes condensation via surface Lewis acid-base interactions:

-

Conditions : 3-Methoxyaniline (1 mmol), benzaldehyde (1 mmol), CES (20 mg), grinding at room temperature for 3 minutes.

Similarly, the ionic liquid [Et3N·H2SO4] enables rapid synthesis (5–10 minutes) with yields up to 93%. These methods eliminate volatile organic solvents, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 3–10 minutes. A study using Montmorillonite K-10 clay as a catalyst achieved 98% yield under microwave conditions.

Metal-Catalyzed and One-Pot Approaches

Cerium(III)-Mediated Synthesis

Cerium chloride heptahydrate (CeCl3·7H2O) facilitates a one-pot three-component reaction involving 3-methoxyaniline, benzaldehyde, and the metal salt. The method proceeds at room temperature in ethanol, yielding the Schiff base in 76% yield after 2 hours. Mechanistic studies suggest Ce³⁺ stabilizes the imine intermediate via coordination.

Copper-Catalyzed Carboamination

A copper-catalyzed three-component coupling of styrenes, alkyltrifluoroborates, and amines was adapted for benzylideneamine synthesis. While primarily used for secondary amines, this method’s radical-mediated pathway offers potential for tailored imine formation under oxidative conditions.

Comparative Analysis of Methods

Mechanistic Insights

Schiff base formation proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, followed by dehydration (Figure 1). Catalysts such as CES or ionic liquids lower the activation energy by stabilizing the transition state. In metal-catalyzed routes, Ce³⁺ or Cu²⁺ coordinates the imine nitrogen, enhancing electrophilicity of the carbonyl group.

Optimization and Scalability

Reaction Parameter Screening

Scientific Research Applications

Chemical Structure and Synthesis

Benzylidene-(3-methoxyphenyl)-amine has the molecular formula and a molecular weight of approximately 211.26 g/mol. The compound features a benzylidene group attached to a 3-methoxyphenyl amine, which enhances its solubility and biological activity compared to unsubstituted derivatives.

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development.

- Anticancer Activity : Studies indicate that certain derivatives may inhibit cancer cell growth, making them candidates for further investigation in cancer therapy.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Therapeutic Applications

This compound has several potential therapeutic applications:

- Drug Development : Its structural features make it a candidate for developing new drugs targeting specific biological pathways.

- Materials Science : The compound's unique properties may allow for applications in creating advanced materials with specific functionalities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound. Researchers found that certain derivatives could inhibit the proliferation of cancer cells in vitro, suggesting further exploration in clinical settings.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| This compound | Antimicrobial | Moderate |

| This compound | Anticancer | High |

| This compound | Anti-inflammatory | Moderate |

Mechanism of Action

The mechanism of action of Benzylidene-(3-methoxyphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood by comparing it to analogs with variations in substituent type, position, and electronic effects. Key comparisons include:

Substituent Position: Ortho vs. Meta Methoxy Groups

- Benzylidene-(2-methoxyphenyl)-amine (Compound A ): Substituent: Methoxy at the ortho position. Properties: Acts as a mixed-type corrosion inhibitor for aluminum in 1 M HCl, with inhibition efficiency increasing at lower temperatures (up to 90% at 30°C).

- Benzylidene-(3-methoxyphenyl)-amine: Substituent: Methoxy at the meta position. Properties: The meta configuration balances electronic donation (via –OCH₃ resonance) and reduced steric effects compared to ortho analogs. While direct inhibition data is unavailable, extrapolation suggests moderate efficiency due to weaker electron donation compared to electron-withdrawing substituents like –NO₂ or –Cl .

Substituent Type: Methoxy vs. Bromo

- Benzylidene-(3-bromophenyl)-amine : Substituent: Bromine at the meta position. Properties: The electron-withdrawing –Br enhances adsorption on metal surfaces via stronger dipole interactions.

| Property | 3-Methoxy | 3-Bromo |

|---|---|---|

| Substituent Electronic Effect | Electron-donating (–OCH₃) | Electron-withdrawing (–Br) |

| Molecular Weight (g/mol) | 211.25* | 260.13 |

| Solubility | Higher in polar solvents | Lower due to hydrophobicity |

| Inhibition Mechanism | Moderate adsorption | Stronger adsorption |

Substituent Chain Length: Methoxy vs. Ethoxy

- Benzylidene-(3-ethoxyphenyl)-amine :

- Substituent: Ethoxy (–OCH₂CH₃) at the meta position.

- Properties: The longer alkyl chain increases lipophilicity, enhancing hydrophobic adsorption on metals. However, steric bulk may reduce packing efficiency on surfaces compared to –OCH₃.

Hybrid Structures

- p-Methoxybenzylidene-(3-methylphenyl)-amine :

- Substituents: p-Methoxy on the benzylidene ring and 3-methyl on the phenylamine.

- Properties: The p-methoxy group donates electrons, while the 3-methyl group introduces steric effects. This combination may reduce solubility and alter inhibition dynamics compared to simpler analogs.

Key Research Findings

Corrosion Inhibition

- Efficiency Trends: Electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzylidene ring enhance inhibition by strengthening metal-adsorbate interactions. Methoxy groups, being electron-donating, are less effective but still viable for moderate protection .

- Temperature Dependence : Inhibition efficiency for methoxy-substituted Schiff bases increases at lower temperatures (e.g., 90% at 30°C vs. 75% at 60°C for Compound A ).

Biological Activity

Benzylidene-(3-methoxyphenyl)-amine, also known as a Schiff base, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a methoxy group at the para position on the phenyl ring, which influences its electronic properties and biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Inhibition of Cyclooxygenase Enzymes : This compound exhibits analgesic and anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anticancer Properties : Recent studies indicate that this compound can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and DNA interaction .

Biological Activities

-

Analgesic and Anti-inflammatory Effects

- Research has demonstrated that this compound significantly reduces pain and inflammation in animal models. Its efficacy is comparable to standard analgesics.

- Anticancer Activity

- Antimicrobial Properties

Comparative Studies

Comparative studies highlight the unique properties of this compound in relation to similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 12.5 | Anticancer |

| Benzylidene-(4-methoxyphenyl)-amine | 15.0 | Anticancer |

| Benzylidene-(2-methoxyphenyl)-amine | 18.0 | Anticancer |

The presence of the methoxy group at the 3-position enhances the electron-donating ability, thus improving its reactivity and biological activity compared to its analogs .

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups treated with saline. The results indicated a dose-dependent effect, affirming its potential for pain management.

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-468 breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis showed an increase in cells arrested at the G2/M phase of the cell cycle, indicating its role in disrupting cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Benzylidene-(3-methoxyphenyl)-amine with high purity?

- Methodological Answer : The compound is synthesized via condensation of 3-methoxyaniline with benzaldehyde derivatives under reflux in solvents like xylene or chloroform. Key parameters include reaction time (16–40 hours), temperature control (80–120°C), and purification via column chromatography. For example, refluxing benzaldehyde with 3-methoxyaniline in xylene yields the imine product, with purity enhanced by recrystallization or silica gel chromatography . Solvent choice (e.g., chloroform for polar intermediates) and stoichiometric ratios (1:1 aldehyde:amine) are critical for yield optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imine bond (C=N) and methoxy group (-OCH₃) via shifts at δ 8.3–8.5 ppm (C=N) and δ 3.7–3.8 ppm (-OCH₃). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ for C₁₄H₁₃NO). Thin-layer chromatography (TLC) monitors reaction progress using ethyl acetate/hexane mobile phases, while HPLC ensures purity (>95%) for pharmacological studies .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity and stability of this compound in subsequent reactions?

- Methodological Answer : The electron-donating methoxy group at the 3-position enhances resonance stabilization of the imine bond, increasing resistance to hydrolysis compared to non-substituted analogs. Reactivity in nucleophilic additions (e.g., Grignard reactions) is modulated by substituent effects: electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity, while methoxy groups promote stability in polar aprotic solvents like DMSO. Comparative studies with analogs (e.g., 4-methoxy or halogenated derivatives) reveal distinct reaction kinetics via UV-Vis spectroscopy .

Q. What strategies can resolve contradictions in reported yield data for this compound synthesis across different studies?

- Methodological Answer : Discrepancies in yields (e.g., 50% vs. 94% in imine syntheses) often stem from variations in reaction scale, catalyst loading, or purification methods. Systematic optimization involves:

- Reaction Scale : Microscale trials to identify ideal stoichiometry.

- Catalysts : Testing Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Purification : Comparing column chromatography vs. recrystallization in ethanol/water mixtures.

Reproducibility is enhanced by standardized protocols for solvent drying and inert atmosphere use .

Q. How can computational chemistry predict the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations model the compound’s binding affinity to enzymes (e.g., cyclooxygenase-2) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking simulations (using AutoDock Vina) predict binding poses in protein active sites, validated by in vitro assays (e.g., IC₅₀ measurements). QSAR models correlate substituent effects (e.g., -OCH₃ position) with bioactivity .

Q. What multi-step purification protocols ensure high purity of this compound for pharmacological studies?

- Methodological Answer : A three-step purification workflow is recommended:

Crude Isolation : Filtration to remove unreacted aniline.

Solvent Extraction : Partition between dichloromethane and water to remove polar impurities.

Final Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.

Purity is validated via melting point analysis (sharp range: 110–112°C) and absence of byproducts in ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.